Beryllium oxalate

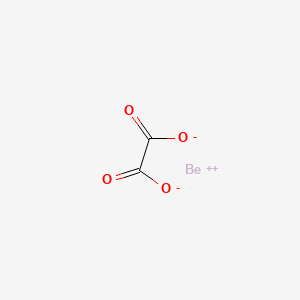

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

3173-18-0 |

|---|---|

Fórmula molecular |

C2BeO4 |

Peso molecular |

97.03 g/mol |

Nombre IUPAC |

beryllium;oxalate |

InChI |

InChI=1S/C2H2O4.Be/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

Clave InChI |

XQZGLPVUHKSNBQ-UHFFFAOYSA-L |

SMILES canónico |

[Be+2].C(=O)(C(=O)[O-])[O-] |

Origen del producto |

United States |

Foundational & Exploratory

what is the chemical formula of beryllium oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beryllium oxalate (B1200264), detailing its chemical properties, synthesis, thermal behavior, and toxicological profile. The information is tailored for professionals in research and development, with a focus on quantitative data, experimental methodologies, and the biological implications of beryllium exposure.

Core Chemical Identity

Beryllium oxalate is an inorganic compound formed between the beryllium cation (Be²⁺) and the oxalate anion (C₂O₄²⁻). Its primary application lies in the synthesis of ultra-pure beryllium oxide (BeO) through thermal decomposition.[1] It exists in an anhydrous form and as crystalline hydrates, most commonly the monohydrate and trihydrate.[1]

The chemical formula for the anhydrous compound is BeC₂O₄ .[1][2] It typically appears as colorless, transparent crystals or a white powder.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound and its common hydrates is presented below. The discrepancy in reported solubility highlights the need for careful experimental validation.

Table 1: Physicochemical Data of this compound Forms

| Property | Anhydrous this compound | This compound Monohydrate | This compound Trihydrate |

| Chemical Formula | BeC₂O₄ | BeC₂O₄·H₂O | BeC₂O₄·3H₂O |

| Molar Mass | 97.03 g/mol [2] | 115.05 g/mol [3][4][5] | 151.08 g/mol [6] |

| Appearance | White Crystalline Solid | White Crystalline Solid | Colorless Crystals[1] |

| Solubility in Water | 33.1 g/100 g at 25°C[7] | Soluble[1][8] | Soluble[1][8] |

| Decomposition Temp. | ~350°C[7] | 225-250°C[9] | 100°C (loses 2 H₂O)[1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Two primary synthesis routes are commonly cited.

Method A: Direct Reaction This is the most straightforward laboratory preparation.

-

Reactants : Beryllium hydroxide (B78521) (Be(OH)₂) and oxalic acid (H₂C₂O₄).

-

Procedure : An aqueous solution of oxalic acid is reacted with beryllium hydroxide.

-

Reaction : Be(OH)₂ + H₂C₂O₄ → BeC₂O₄ + 2H₂O.[1]

-

Product Isolation : The resulting this compound is then crystallized from the solution, typically forming the trihydrate at room temperature.

Method B: Multi-Step Synthesis from Beryllium Sulfate (B86663) This method is used for preparing high-purity material, often starting from commercially available beryllium sulfate tetrahydrate (BeSO₄·4H₂O).

-

Step 1: Preparation of Beryllium Hydroxide (Be(OH)₂)

-

An aqueous solution of BeSO₄ is prepared.

-

Ammonia gas is bubbled through the solution until the pH reaches 7-8, precipitating Be(OH)₂.

-

The precipitate is filtered, washed with water, and dried to remove impurities like ammonium (B1175870) sulfate.

-

-

Step 2: Preparation of Basic Beryllium Carbonate ((BeCO₃)₂·Be(OH)₂)

-

The prepared Be(OH)₂ is dissolved in an ammonium carbonate solution at approximately 50°C over several days.

-

The resulting solution is steam-hydrolyzed to precipitate basic beryllium carbonate.

-

The precipitate is filtered, washed, and dried.

-

-

Step 3: Preparation of this compound (BeC₂O₄·3H₂O)

-

The basic beryllium carbonate is dissolved in an excess of 10% oxalic acid solution.

-

The solution is filtered and concentrated by heating.

-

Upon cooling, crystals of this compound trihydrate precipitate. The crystals are recovered by filtration and dried.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal decomposition of this compound hydrates.

-

Instrumentation : A simultaneous TGA/DTA apparatus is used.[9]

-

Sample Preparation : Approximately 0.75 g of BeC₂O₄·3H₂O is placed in a sample pan (e.g., platinum).[9] An alumina (B75360) (Al₂O₃) sample is used as a reference standard for DTA.[9]

-

Atmosphere : The analysis is typically run in a controlled atmosphere, such as stagnant air or under a purge of inert gas (e.g., nitrogen) or an oxidative gas (e.g., air).[9]

-

Heating Program : A constant heating rate is applied. Rates of 3°C/min and 7°C/min have been used to study the effect on decomposition temperatures.[9]

-

Data Collection : The instrument records the sample's mass change (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

Thermal Decomposition Pathway and Kinetics

The thermal decomposition of this compound trihydrate to beryllium oxide is a multi-step process. The kinetic behavior of the final decomposition stage has been described by a D2 diffusion mechanism with an activation energy of 88.9 kJ mol⁻¹.

Table 2: Thermal Decomposition Stages of BeC₂O₄·3H₂O

| Temperature Range | Process | Product(s) | Mass Loss |

| 50-150°C | Dehydration | BeC₂O₄·H₂O (this compound Monohydrate) | Loss of 2 water molecules[9] |

| 220-250°C | Dehydration | BeC₂O₄ (Anhydrous this compound) | Loss of 1 water molecule[1][9] |

| 250-400°C | Decomposition | BeO (Beryllium Oxide), CO, CO₂ | Decomposition of the oxalate anion[9] |

The surface area of the final BeO product is dependent on the calcination temperature, which is a critical parameter for its application in ceramics and other fields.

Table 3: Surface Area of BeO from this compound Decomposition

| Heating Temperature (°C) for 30 min | Resulting Surface Area (m²/g) |

| 300 | 114.7 |

| 350 | 148.0 |

| 400 | 126.9 |

| 500 | 97.4 |

| 600 | 79.5 |

| 700 | 49.3 |

| 800 | 31.7 |

| 900 | 17.5 |

| Data sourced from Dollimore & Konieczay, 1998. |

Visualized Workflows and Pathways

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2BeO4 | CID 6451522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. Beryllium;oxalate;trihydrate | C2H6BeO7 | CID 19101452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chemister.ru]

- 8. brainly.in [brainly.in]

- 9. osti.gov [osti.gov]

An In-depth Technical Guide to the Crystal Structure and Properties of Beryllium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium oxalate (B1200264) (BeC₂O₄) is an inorganic compound notable for its role as a precursor in the synthesis of high-purity beryllium oxide (BeO), a material with significant applications in ceramics, electronics, and nuclear technology. This technical guide provides a comprehensive overview of the crystal structure and physicochemical properties of beryllium oxalate and its hydrated forms. The information is presented to support research and development activities where a thorough understanding of this compound is essential.

Synthesis and Chemical Properties

This compound is typically synthesized through the reaction of beryllium hydroxide (B78521) with oxalic acid. The compound is known to exist in anhydrous form as well as hydrated forms, most commonly as a trihydrate (BeC₂O₄·3H₂O) and a monohydrate (BeC₂O₄·H₂O).

Synthesis of this compound Trihydrate

A common laboratory-scale synthesis involves the reaction of beryllium hydroxide with a stoichiometric amount of oxalic acid in an aqueous solution.

Reaction:

Be(OH)₂ (s) + H₂C₂O₄ (aq) → BeC₂O₄ (aq) + 2H₂O (l)

Subsequent crystallization from the aqueous solution yields this compound trihydrate as colorless crystals.[1]

Chemical Properties

This compound is soluble in water.[1] The hydrated forms can be dehydrated by heating. The trihydrate loses two water molecules to form the monohydrate at approximately 100 °C, and the monohydrate becomes anhydrous at around 220 °C.[1]

Crystal Structure

This compound Monohydrate (BeC₂O₄·H₂O)

X-ray powder diffraction data for this compound monohydrate has been reported. The designation of this phase is based on chemical analysis and weight change from the decomposition of the trihydrate.[2]

Table 1: X-ray Powder Diffraction Data for this compound Monohydrate

| d-spacing (Å) | Relative Intensity (%) |

| 5.59 | 100 |

| 4.88 | 80 |

| 4.01 | 30 |

| 3.65 | 40 |

| 3.11 | 50 |

| 2.80 | 70 |

| 2.65 | 60 |

| 2.45 | 20 |

| 2.33 | 30 |

| 2.23 | 20 |

| 2.14 | 30 |

| 2.05 | 40 |

| 1.98 | 20 |

| 1.91 | 30 |

| 1.83 | 20 |

| 1.76 | 30 |

| 1.70 | 20 |

| 1.64 | 20 |

| 1.58 | 20 |

| 1.53 | 20 |

| 1.49 | 20 |

| 1.44 | 20 |

| 1.40 | 20 |

| 1.36 | 20 |

| 1.32 | 20 |

| 1.28 | 20 |

| 1.25 | 20 |

| 1.22 | 20 |

| 1.19 | 20 |

| 1.16 | 20 |

| 1.14 | 20 |

| 1.11 | 20 |

| 1.09 | 20 |

| 1.07 | 20 |

| 1.05 | 20 |

| 1.03 | 20 |

| 1.01 | 20 |

Data sourced from ORNL-3183.[2]

Complete single-crystal structure determination, including lattice parameters, space group, and atomic coordinates for any form of this compound, is not currently available in the public domain.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydrates is presented below.

Table 2: Physicochemical Properties of this compound and Its Hydrates

| Property | This compound (Anhydrous) | This compound Monohydrate | This compound Trihydrate |

| Chemical Formula | BeC₂O₄ | BeC₂O₄·H₂O | BeC₂O₄·3H₂O |

| Molar Mass | 97.03 g/mol [3] | 115.05 g/mol [4] | 151.08 g/mol [5] |

| Appearance | - | - | Colorless, transparent crystals[1] |

| Solubility in Water | Soluble[1] | Soluble | Soluble |

| Boiling Point | 365.1 °C (decomposes) | - | - |

| Flash Point | 188.8 °C | - | - |

Thermal Decomposition

The thermal decomposition of this compound trihydrate is a multi-step process that ultimately yields beryllium oxide. This process is of significant industrial importance for the production of high-purity BeO.

The decomposition pathway involves the sequential loss of water molecules, followed by the decomposition of the anhydrous oxalate.

Caption: Thermal decomposition pathway of this compound trihydrate.

Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that the decomposition of the trihydrate to the monohydrate occurs around 100°C.[1] The monohydrate is stable up to approximately 225-250°C, after which it decomposes to beryllium oxide.[2] The final decomposition to BeO is generally complete by 275°C.[2]

Experimental Protocols

Synthesis of this compound Trihydrate

Objective: To synthesize this compound trihydrate from beryllium hydroxide and oxalic acid.

Materials:

-

Beryllium hydroxide (Be(OH)₂)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Calculate the stoichiometric amount of oxalic acid dihydrate required to react completely with a given mass of beryllium hydroxide.

-

Dissolve the oxalic acid dihydrate in a minimal amount of deionized water in a beaker with gentle heating and stirring.

-

Slowly add the beryllium hydroxide powder to the oxalic acid solution while stirring continuously. The reaction mixture may effervesce slightly.

-

Continue stirring until all the beryllium hydroxide has dissolved, forming a clear solution of this compound. Gentle heating can be applied to facilitate dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to promote crystallization.

-

Collect the precipitated colorless crystals of this compound trihydrate by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals at room temperature or in a desiccator.

Thermal Analysis (TGA/DTA)

Objective: To characterize the thermal decomposition of this compound trihydrate.

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DTA.

-

Sample pans (e.g., alumina (B75360) or platinum).

-

Inert gas supply (e.g., nitrogen or argon).

Procedure:

-

Accurately weigh a small amount of the this compound trihydrate sample (typically 5-10 mg) into a tared sample pan.

-

Place the sample pan and an empty reference pan into the STA instrument.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from room temperature to a final temperature of approximately 500°C at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.

-

Analyze the resulting thermograms to identify the temperatures of dehydration and decomposition events and the corresponding mass losses.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This compound serves as a critical intermediate in the production of high-purity beryllium oxide. While its synthesis and thermal decomposition behavior are reasonably well-documented, a complete understanding of its solid-state chemistry is hampered by the lack of detailed single-crystal crystallographic data. The information and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Further investigation into the single-crystal growth and crystal structure determination of anhydrous and hydrated this compound is warranted to fill the existing knowledge gap.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. This compound | C2BeO4 | CID 6451522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound monohydrate | C2H2BeO5 | CID 129680262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beryllium;oxalate;trihydrate | C2H6BeO7 | CID 19101452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Thermal Degradation of Beryllium Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of beryllium oxalate (B1200264). Beryllium and its compounds are utilized in specialized applications within the pharmaceutical and medical device industries, necessitating a thorough understanding of their thermal behavior for the development of safe and effective manufacturing processes. This document details the sequential degradation of beryllium oxalate hydrates to beryllium oxide, presenting quantitative data, experimental methodologies, and visual representations of the decomposition process.

Thermal Decomposition Pathway

The thermal decomposition of this compound typically proceeds in a multi-step process, beginning with dehydration followed by the decomposition of the anhydrous or partially hydrated salt to beryllium oxide (BeO). The exact nature and temperature ranges of these steps are influenced by factors such as the initial hydration state of the this compound, the heating rate, and the atmospheric conditions.

This compound can exist in various hydrated forms, most commonly as a trihydrate (BeC₂O₄·3H₂O) and a monohydrate (BeC₂O₄·H₂O).[1] The decomposition pathway initiates with the loss of water molecules, followed by the breakdown of the oxalate group to yield beryllium oxide, carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Dehydration Stages

The initial phase of thermal decomposition involves the removal of water of crystallization. This compound trihydrate first loses two water molecules to form the monohydrate.[1][2] This is followed by the loss of the final water molecule to yield anhydrous this compound, although some studies suggest the final decomposition to the oxide may proceed directly from the monohydrate.

Decomposition to Beryllium Oxide

Following dehydration, the this compound decomposes into beryllium oxide. This step involves the release of carbon monoxide and carbon dioxide.[1] The final solid product, beryllium oxide, is a high-surface-area material that exhibits resistance to sintering.

Below is a diagram illustrating the key stages of the thermal decomposition of this compound trihydrate.

Quantitative Decomposition Data

The following tables summarize the key quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of this compound decomposition. These values represent the temperature ranges and associated mass losses for each decomposition step.

Table 1: Decomposition Stages of this compound Hydrates

| Starting Material | Decomposition Step | Temperature Range (°C) | Gaseous Products | Solid Product |

| This compound Trihydrate (BeC₂O₄·3H₂O) | Dehydration to Monohydrate | 50 - 150[1] | 2H₂O | This compound Monohydrate (BeC₂O₄·H₂O) |

| This compound Monohydrate (BeC₂O₄·H₂O) | Decomposition to Oxide | 225 - 480[1] | H₂O, CO, CO₂[1] | Beryllium Oxide (BeO) |

Table 2: Mass Loss Data from Thermogravimetric Analysis

| Hydrate Form | Decomposition Event | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| BeC₂O₄·3H₂O | Loss of 2 H₂O | 24.8 | Not explicitly stated |

| BeC₂O₄·H₂O | Decomposition to BeO | 74.3 (from monohydrate) | Not explicitly stated |

| BeC₂O₄·3H₂O | Overall to BeO | 82.9 (from trihydrate) | Not explicitly stated |

Experimental Protocols

The characterization of the thermal decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is loaded into a thermogravimetric analyzer.

-

An inert purge gas, such as nitrogen or argon, is passed over the sample at a constant flow rate to remove gaseous decomposition products.

-

The sample is heated at a controlled, linear rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting data is plotted as a mass vs. temperature curve, from which the onset and completion temperatures of decomposition, as well as the percentage mass loss for each step, can be determined.

Differential Thermal Analysis (DTA)

Objective: To detect exothermic and endothermic transitions in a material as a function of temperature.

Methodology:

-

Two crucibles are used: one containing the this compound sample and a reference crucible that is empty or contains an inert material.

-

Both crucibles are placed in a furnace and heated at a constant rate.

-

The temperature difference between the sample and the reference is measured continuously.

-

Endothermic events (e.g., dehydration, decomposition) result in the sample temperature lagging behind the reference temperature, while exothermic events (e.g., crystallization) cause the sample temperature to lead.

-

The DTA curve plots this temperature difference against the furnace temperature, revealing the temperatures at which thermal events occur. DTA often shows overlapping endothermic peaks for the decomposition of this compound, suggesting complex, multi-stage processes.

The following diagram illustrates a typical experimental workflow for the analysis of this compound's thermal decomposition.

Concluding Remarks

The thermal decomposition of this compound is a well-defined, multi-step process that can be effectively characterized by thermal analysis techniques. A thorough understanding of the dehydration and decomposition temperatures, as well as the nature of the intermediate and final products, is critical for applications involving the synthesis of high-purity beryllium oxide from an oxalate precursor. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with beryllium-containing compounds.

References

An In-depth Technical Guide to the Solubility of Beryllium Oxalate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beryllium oxalate (B1200264) (BeC₂O₄) is an inorganic compound that exists as a white crystalline solid. It is known to form hydrates, most commonly the trihydrate (BeC₂O₄·3H₂O) and the monohydrate (BeC₂O₄·H₂O).[1] An understanding of the solubility of beryllium oxalate in aqueous solutions is critical in various fields, including materials science for the synthesis of high-purity beryllium oxide, as well as in toxicology and drug development due to the known health risks associated with beryllium and its compounds.[1] This technical guide provides a comprehensive overview of the available data on the solubility of this compound, details experimental protocols for its determination, and illustrates the chemical equilibria involved.

Physicochemical Properties of this compound

This compound is a salt of the divalent beryllium cation (Be²⁺) and the oxalate dianion (C₂O₄²⁻). The anhydrous form has a molar mass of 97.03 g/mol . It is typically encountered in its hydrated forms, which lose water upon heating. The trihydrate converts to the monohydrate at approximately 100 °C, and the monohydrate becomes anhydrous at around 220 °C.[1] Further heating leads to decomposition into beryllium oxide (BeO).[1]

Aqueous Solubility of this compound

There are conflicting reports in the literature regarding the solubility of this compound in water. Some sources describe it as "soluble" or "quite soluble," while others state it is "highly insoluble".[1][2] This discrepancy may be due to the different hydrated forms being referenced or variations in experimental conditions.

One source provides a quantitative solubility value for this compound in water at 25 °C as 33.1 g/100 g of water. Another source indicates that the trihydrate is soluble in less than its own weight of water at 100 °C and only slightly less soluble at ordinary temperatures, suggesting significant solubility.[3]

Solubility in Water

The dissolution of this compound in water is a complex process involving the dissociation of the salt and the potential for hydrolysis of the beryllium ion and reactions of the oxalate ion.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Molar Solubility (mol/L) | Reference |

| 25 | 33.1 | ~3.4 | [4] (from initial search) |

| Ordinary | "Slightly less than at 100°C" | - | [3] |

| 100 | "Less than its own weight of water" | > 10.3 | [3] |

Note: The molar solubility is an approximation based on the reported solubility in g/100g and assuming the density of the saturated solution is close to 1 g/mL.

Solubility in Acidic Solutions

The expected reaction in an acidic solution is: BeC₂O₄(s) + 2H⁺(aq) ⇌ Be²⁺(aq) + H₂C₂O₄(aq)

Solubility in Alkaline Solutions

Similarly, specific quantitative data for the solubility of this compound in alkaline solutions is scarce. Beryllium hydroxide (B78521) is amphoteric, meaning it can react with both acids and bases.[5] In strongly alkaline solutions, beryllium forms the soluble tetrahydroxoberyllate(II) complex ion, [Be(OH)₄]²⁻.[5] This reaction would increase the solubility of this compound in alkaline conditions.

The expected reaction in an alkaline solution is: BeC₂O₄(s) + 4OH⁻(aq) ⇌ [Be(OH)₄]²⁻(aq) + C₂O₄²⁻(aq)

Chemical Equilibria in Aqueous Solution

The solubility of this compound is governed by a series of interconnected chemical equilibria. The primary equilibrium is the dissolution of the solid salt. This is influenced by the hydrolysis of the beryllium ion and the acid-base chemistry of the oxalate ion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. zenodo.org [zenodo.org]

- 4. Table 4-2, Physical and Chemical Properties of Beryllium and Beryllium Compoundsa - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Beryllium hydroxide - Wikipedia [en.wikipedia.org]

physical and chemical properties of beryllium oxalate

An In-depth Technical Guide to the Physical and Chemical Properties of Beryllium Oxalate (B1200264)

Introduction

Beryllium oxalate (BeC₂O₄) is an inorganic compound, the beryllium salt of oxalic acid. It is primarily of interest to researchers and materials scientists for its role as a precursor in the synthesis of high-purity beryllium oxide (BeO).[1] Beryllium oxide ceramics possess a unique combination of high thermal conductivity and excellent electrical resistivity, making them valuable in electronics, aerospace, and nuclear applications. Understanding the physicochemical properties and thermal behavior of this compound is therefore critical for controlling the quality and characteristics of the resulting beryllium oxide. This guide provides a comprehensive overview of the properties, synthesis, and thermal decomposition of this compound, tailored for a scientific audience.

Physical and Chemical Properties

This compound can exist in hydrated forms, most commonly as this compound trihydrate (BeC₂O₄·3H₂O).[2] It appears as colorless or white crystals or powder. The existing literature presents conflicting information regarding its solubility in water; some sources describe it as soluble, while others state it is highly insoluble.[1] This discrepancy may be related to the formation of basic beryllium oxalates in solution.

Quantitative Data

The known and its trihydrate form are summarized in the table below. It is important to note that certain data points, such as density and specific melting and boiling points for the anhydrous form, are not consistently reported in the literature.

| Property | This compound (Anhydrous) | This compound Trihydrate | References |

| Molecular Formula | BeC₂O₄ | BeC₂O₄·3H₂O | [1][3] |

| Molar Mass | 97.03 g/mol | 151.08 g/mol | [1][3] |

| Appearance | - | Colorless crystals, White powder | [1] |

| Density | N/A | N/A | - |

| Melting Point | Decomposes | Decomposes | [2] |

| Boiling Point | N/A | N/A | - |

| Solubility in Water | Data conflict | Data conflict | [1] |

Synthesis of this compound

This compound is typically synthesized through the reaction of beryllium hydroxide (B78521) with oxalic acid. This acid-base reaction yields this compound and water.

Chemical Equation: Be(OH)₂ + H₂C₂O₄ → BeC₂O₄ + 2H₂O[1]

Experimental Protocol for Synthesis of this compound Trihydrate

This protocol describes a method for synthesizing this compound trihydrate from basic beryllium carbonate, which is first converted to beryllium hydroxide.

Materials:

-

Basic beryllium carbonate ((BeCO₃)₂·Be(OH)₂)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Beakers, stirring rods, filtration apparatus (e.g., Büchner funnel), and pH indicator paper.

Procedure:

-

Preparation of Beryllium Hydroxide: A slurry of basic beryllium carbonate is prepared in deionized water. This is the starting material for the synthesis of this compound.

-

Reaction with Oxalic Acid: A stoichiometric amount of oxalic acid, dissolved in deionized water, is slowly added to the beryllium hydroxide slurry with constant stirring. The reaction is complete when the solution becomes clear.

-

Crystallization: The resulting solution is gently heated to concentrate it, then allowed to cool slowly to room temperature to promote the crystallization of this compound trihydrate.

-

Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold deionized water to remove any unreacted oxalic acid, and then dried in a desiccator at room temperature.[4]

Thermal Decomposition

The thermal decomposition of this compound trihydrate is a multi-step process that ultimately yields beryllium oxide. This transformation is of significant industrial importance as the properties of the final BeO powder are influenced by the decomposition conditions.[2] The process can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

The decomposition proceeds through the following stages:

-

Dehydration to Monohydrate: The trihydrate loses two water molecules to form the monohydrate. This process occurs at approximately 100 °C.[1]

-

Dehydration to Anhydrous Oxalate: The monohydrate loses the final water molecule to become anhydrous at around 220 °C.[1]

-

Decomposition to Beryllium Oxide: The anhydrous this compound decomposes to form beryllium oxide (BeO), carbon monoxide (CO), and carbon dioxide (CO₂). This final step is generally complete by 275-300 °C.[2]

Experimental Protocol for Thermal Analysis

Apparatus:

-

Thermogravimetric Analyzer (TGA) coupled with a Differential Thermal Analyzer (DTA)

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation: A small, precisely weighed sample of this compound trihydrate (typically 5-10 mg) is placed into the TGA sample pan.

-

Instrument Setup: The TGA-DTA instrument is purged with an inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) to provide a controlled atmosphere.

-

Thermal Program: The sample is heated from room temperature to approximately 500 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample weight (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature. The resulting curves are analyzed to identify the temperatures and weight losses associated with each decomposition step.

Visualization of Thermal Decomposition Pathway

The following diagram illustrates the sequential decomposition of this compound trihydrate upon heating.

Caption: Thermal decomposition pathway of this compound trihydrate.

Applications

The primary application of this compound is as a precursor for the production of high-purity beryllium oxide powder.[1] The thermal decomposition of this compound allows for the formation of BeO with a high surface area, which is beneficial for the subsequent sintering process to create dense ceramic bodies.

Safety Information

Beryllium and its compounds are toxic and are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). Inhalation of beryllium-containing dust or fumes can lead to a chronic, debilitating lung disease known as Chronic Beryllium Disease (CBD). All handling of this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, to minimize exposure.

References

An In-depth Technical Guide to Beryllium Oxalate

This guide provides a comprehensive overview of beryllium oxalate (B1200264), focusing on its chemical identifiers, physical properties, synthesis, thermal decomposition, and associated safety protocols. The information is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical data on this compound.

Identifiers and Chemical Properties

Beryllium oxalate is an inorganic compound with the chemical formula BeC₂O₄.[1] It is a salt of beryllium and oxalic acid, which can exist in an anhydrous form as well as crystalline hydrates.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 3173-18-0[1][2][3] |

| PubChem CID | 6451522[1][2] |

| ChemSpider | 4953986[1] |

| CompTox Dashboard (EPA) | DTXSID60185620[1][2] |

| InChI | InChI=1S/C2H2O4.Be/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2[1][2] |

| InChIKey | XQZGLPVUHKSNBQ-UHFFFAOYSA-L[1][2] |

| SMILES | [Be+2].C(=O)(C(=O)[O-])[O-][1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | BeC₂O₄[1][2] |

| Molar Mass | 97.03 g/mol [1][2] |

| Appearance | Colorless crystals[1] |

| Solubility in Water | Soluble[1] |

| Boiling Point | 365.1 °C (689.2 °F; 638.2 K)[1] |

| Flash Point | 188.8 °C (371.8 °F; 461.9 K)[1] |

Synthesis and Experimental Protocols

This compound can be synthesized through the reaction of beryllium hydroxide (B78521) with oxalic acid.[1] A common form of this compound used in research is its trihydrate, BeC₂O₄·3H₂O.

The direct synthesis of this compound is achieved by reacting beryllium hydroxide with oxalic acid, yielding this compound and water.

References

Anhydrous Beryllium Oxalate: A Technical Overview of its Molecular Weight

This guide provides a focused examination of the molecular weight of anhydrous beryllium oxalate (B1200264), a key parameter in various research and development applications. The determination of this value is fundamental for stoichiometric calculations, material characterization, and purity assessments in fields ranging from inorganic chemistry to materials science.

Chemical Formula and Structure

Anhydrous beryllium oxalate is an inorganic compound formed from the beryllium cation (Be²⁺) and the oxalate anion (C₂O₄²⁻). To achieve a neutral salt, these ions combine in a 1:1 ratio.

-

Chemical Formula: BeC₂O₄[1]

This formula represents the empirical composition of the anhydrous form of the salt, meaning it is devoid of any water of hydration.[1]

Calculation of Molecular Weight

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for anhydrous this compound is based on the standard atomic weights of beryllium (Be), carbon (C), and oxygen (O) as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

The formula BeC₂O₄ is broken down as follows:

-

1 atom of Beryllium (Be)

-

2 atoms of Carbon (C)

-

4 atoms of Oxygen (O)

The molecular weight is calculated using the following equation:

Molecular Weight (BeC₂O₄) = (1 × Atomic Weight of Be) + (2 × Atomic Weight of C) + (4 × Atomic Weight of O)

The standard atomic weights for these elements are:

Using these values:

-

Molecular Weight = (9.0121831) + (2 × 12.011) + (4 × 15.999)

-

Molecular Weight = 9.0121831 + 24.022 + 63.996

-

Molecular Weight = 97.030 g/mol

This calculated value is consistent with published data for this compound.[1]

Data Presentation

For clarity and comparative purposes, the atomic and molecular weight data are summarized in the table below.

| Element/Compound | Symbol/Formula | Quantity | Standard Atomic Weight (u) | Total Contribution to Molecular Weight ( g/mol ) |

| Beryllium | Be | 1 | 9.0121831 | 9.0121831 |

| Carbon | C | 2 | 12.011 | 24.022 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Anhydrous this compound | BeC₂O₄ | - | - | 97.030 |

Methodologies and Visualizations

The calculation of a compound's molecular weight is a theoretical determination based on internationally accepted standard atomic weights. It does not involve an experimental workflow or a biological signaling pathway. The value is a fundamental, constant property of the chemical compound.

Therefore, detailed experimental protocols are not applicable to the determination of this value. The "experiment" is the stoichiometric calculation shown in Section 2.0.

To adhere to the visualization requirement, a diagram illustrating the logical relationship for the molecular weight calculation is provided below. This chart shows the hierarchical contribution of each element's atomic weight to the final molecular weight of the compound.

Caption: Hierarchical calculation of the molecular weight for BeC₂O₄.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Atomic Weight of Beryllium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. Beryllium - Wikipedia [en.wikipedia.org]

- 4. Atomic Weights and Isotopic Compositions for Beryllium [physics.nist.gov]

- 5. Atomic Weights and Isotopic Compositions for Beryllium [physics.nist.gov]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

historical methods for beryllium oxalate preparation

An In-depth Technical Guide to the Historical Methods of Beryllium Oxalate (B1200264) Preparation

This technical guide provides a comprehensive overview of the historical methodologies for the preparation of beryllium oxalate, compiled for researchers, scientists, and professionals in drug development. The document details the evolution of synthesis techniques, from early unsuccessful attempts to the development of protocols yielding pure, crystalline this compound.

Early Attempts and Foundational Challenges

The initial efforts to synthesize normal this compound were met with significant challenges. In 1798, Louis-Nicolas Vauquelin, the discoverer of beryllium, and later, in 1855, Henri Debray, attempted to prepare the compound but only succeeded in producing an "indeterminate gummy mass"[1]. These early failures were primarily due to a lack of understanding of the precise stoichiometric control required for the crystallization of definite beryllium compounds. It was later understood that crystalline beryllium salts could only be reliably formed when exact equivalents of the cation and anion are present, or when there is a slight excess of the acidic component[1]. Atterberg, in 1873, also encountered this gummy substance, to which he assigned the formula BeC₂O₄·Be(OH)₂·H₂O[1].

Key Historical Synthesis Protocols

The first successful preparation of the normal, crystalline this compound (BeC₂O₄·3H₂O) was reported by Rosenheim and Woge in 1897[1]. Subsequent research, notably by Parsons and Robinson in 1906, further refined the methodologies. The primary historical methods are detailed below.

Synthesis from Beryllium Hydroxide (B78521) and Oxalic Acid

A common and direct method for preparing this compound involves the reaction of beryllium hydroxide with oxalic acid[2].

Reaction: Be(OH)₂ + H₂C₂O₄ → BeC₂O₄ + 2H₂O[2]

Experimental Protocol:

-

Preparation of Beryllium Hydroxide: Beryllium hydroxide was often prepared from a beryllium salt solution, such as beryllium sulfate, by precipitation with a base like ammonia[1]. The resulting precipitate was then thoroughly washed to remove impurities.

-

Reaction with Oxalic Acid: A carefully measured amount of beryllium hydroxide was added to a solution of oxalic acid. To ensure the formation of a crystalline product and avoid the gummy precipitate, it was crucial to use either exact stoichiometric amounts or a slight excess of oxalic acid[1].

-

Crystallization: The resulting solution was typically concentrated by evaporation to induce crystallization. Early researchers noted that the first crystals to form were often oxalic acid if a significant excess was used, which could be removed before the this compound crystallized[1]. The solution was then cooled to allow for the formation of this compound trihydrate (BeC₂O₄·3H₂O) crystals.

-

Purification: The crystalline product was separated by filtration and could be further purified by recrystallization.

Synthesis from Basic Beryllium Carbonate

Basic beryllium carbonate was considered a convenient starting material for laboratory-scale preparations[1].

Experimental Protocol:

-

Preparation of Basic Beryllium Carbonate: A common precursor for this was basic beryllium acetate (B1210297). The acetate was hydrolyzed with hot water, dissolved in a slight excess of acetic acid, and then precipitated with ammonia. This precipitate was then dissolved in ammonium (B1175870) carbonate and reprecipitated by boiling with steam to yield a white, granular basic beryllium carbonate[1].

-

Reaction with Oxalic Acid: The prepared basic beryllium carbonate was treated with a slight excess of the equivalent amount of oxalic acid. The carbonate readily dissolved with effervescence[1].

-

Crystallization and Purification: The solution was concentrated by evaporation. Needle-like crystals of oxalic acid that separated out first were removed. Upon further evaporation, orthorhombic crystals of this compound were deposited. These initial crystals often contained occluded oxalic acid[1].

-

High-Purity Preparation (Parsons and Robinson, 1906): To obtain a highly pure product, Parsons and Robinson performed nine recrystallizations. To the final slightly acidic oxalate solution, they added the exact amount of basic beryllium carbonate necessary to neutralize the occluded oxalic acid. This process yielded beautiful orthorhombic crystals with the theoretical composition of BeC₂O₄[1].

Formation and Conversion of Hydrates

This compound typically crystallizes from aqueous solutions as the trihydrate, BeC₂O₄·3H₂O[3]. This hydrate (B1144303) is stable at room temperature but can be converted to lower hydrates or the anhydrous form by heating.

-

Conversion to Monohydrate: Heating the trihydrate to 100 °C results in the loss of two water molecules to form the monohydrate, BeC₂O₄·H₂O[2][3].

-

BeC₂O₄·3H₂O → BeC₂O₄·H₂O + 2H₂O

-

-

Formation of Anhydrous this compound: Further heating to 220 °C drives off the remaining water molecule to yield the anhydrous salt[2].

-

BeC₂O₄·H₂O → BeC₂O₄ + H₂O

-

The monohydrate could also be precipitated directly by boiling a saturated this compound solution[4]. This direct precipitation was found to yield a product with more uniform characteristics for the subsequent preparation of beryllium oxide compared to the monohydrate obtained by heating the trihydrate[4].

Quantitative Data from Historical Preparations

Quantitative data from early 20th-century publications is often less detailed than in modern reports. However, the work of Parsons and Robinson provides some analytical data for their purified beryllium carbonate starting material.

| Substance | Component | Percentage (%) |

| Basic Beryllium Carbonate | BeO | 43.03 - 43.08 |

Data from Parsons and Robinson, 1906[1]

The final pure normal oxalate obtained by these researchers was reported to have the "theoretical composition of BeC₂O₄" after rigorous purification, implying a high degree of purity was achieved[1].

Visualization of Historical Preparation Workflow

The following diagram illustrates the logical workflow for the historical preparation of pure this compound, starting from common beryllium salts.

Caption: Workflow for historical this compound preparation.

This guide summarizes the foundational and refined historical methods for preparing this compound, providing insight into the experimental protocols and challenges faced by early chemists. The development of these methods was a crucial step for the subsequent preparation of high-purity beryllium compounds, particularly beryllium oxide, through thermal decomposition[2].

References

A Comprehensive Technical Guide to the Quantum Chemical Analysis of Beryllium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the quantum chemical analysis of beryllium oxalate (B1200264) (BeC₂O₄). Due to a gap in current literature regarding comprehensive computational studies of this molecule, this document synthesizes existing experimental data and outlines a robust computational methodology for future research. The protocols and data presented herein are intended to serve as a foundational resource for scientists investigating the properties and behavior of beryllium-containing compounds.

Introduction to Beryllium Oxalate

This compound is an inorganic salt of beryllium and oxalic acid.[1] It is known to exist in hydrated forms, most commonly as a trihydrate (BeC₂O₄·3H₂O), which can be dehydrated to a monohydrate and subsequently to the anhydrous form upon heating.[1][2] The thermal decomposition of this compound is of particular interest as it yields high-purity beryllium oxide (BeO), a material with applications in various industries.[1] Understanding the molecular structure, vibrational properties, and thermochemistry of this compound through computational methods can provide valuable insights into its stability and decomposition pathways.

Existing Experimental Data

A review of the literature provides the following experimental data on this compound and its hydrates. This information serves as a crucial benchmark for validating future computational results.

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Description | Reference |

| Chemical Formula | BeC₂O₄ | [1][3] |

| Molar Mass | 97.03 g/mol | [3] |

| Appearance | Colorless/Transparent crystals | [1] |

| Solubility in Water | Soluble | [1] |

| Common Hydrates | BeC₂O₄·3H₂O, BeC₂O₄·H₂O | [1][2] |

Table 2: Thermal Decomposition Data for this compound Hydrates

| Hydrate | Decomposition Step | Temperature (°C) | Product(s) | Reference |

| BeC₂O₄·3H₂O | Dehydration to Monohydrate | ~100 | BeC₂O₄·H₂O + 2H₂O | [1][2] |

| BeC₂O₄·H₂O | Dehydration to Anhydrous | ~220 | BeC₂O₄ + H₂O | [1][2] |

| BeC₂O₄ | Decomposition to Oxide | 275 - 400 | BeO + CO + CO₂ | [2] |

An infrared spectrum of this compound is available in the NIST Chemistry WebBook, which can be used for comparison with calculated vibrational frequencies.[4][5]

Proposed Computational Methodology

The following section outlines a detailed protocol for a comprehensive quantum chemical study of this compound.

3.1. Objectives

-

To determine the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) of anhydrous and hydrated this compound.

-

To calculate the vibrational frequencies and compare them with the experimental infrared spectrum to validate the computed structures.

-

To predict the thermochemical properties (enthalpy of formation, Gibbs free energy) to understand the thermodynamics of its decomposition.

3.2. Computational Workflow

The proposed workflow for the quantum chemical calculations is depicted in the diagram below.

Caption: A flowchart of the proposed computational workflow for this compound.

3.3. Detailed Protocols

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS should be used.

-

Level of Theory:

-

Density Functional Theory (DFT): The B3LYP hybrid functional is recommended for a good balance of accuracy and computational cost for geometry optimizations and frequency calculations. For higher accuracy, a range-separated functional like ωB97X-D or a double-hybrid functional can be employed.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is suggested. Diffuse functions (+) are important for accurately describing the oxalate anion, and polarization functions (d,p) are crucial for beryllium.

-

-

Geometry Optimization: The initial structures of anhydrous and hydrated this compound should be fully optimized without any symmetry constraints to find the true energy minima.

-

Frequency Analysis: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the vibrational frequencies and infrared intensities.

-

Thermochemical Calculations: The frequency calculation output will also provide the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a standard temperature and pressure (298.15 K and 1 atm).

Predicted Molecular Structure

Based on the known coordination chemistry of beryllium and the structure of the oxalate ion, the following is a schematic representation of anhydrous this compound.

Caption: A 2D representation of the this compound molecule.

Data Presentation from Proposed Calculations

The results from the proposed computational study should be organized as follows for clarity and comparison with experimental data.

Table 3: Calculated Geometrical Parameters for Anhydrous BeC₂O₄

| Parameter | Bond/Angle | Calculated Value (Level of Theory/Basis Set) |

| Bond Length | Be-O | To be calculated |

| C-O | To be calculated | |

| C=O | To be calculated | |

| C-C | To be calculated | |

| Bond Angle | O-Be-O | To be calculated |

| O-C-C | To be calculated | |

| O-C=O | To be calculated |

Table 4: Calculated Vibrational Frequencies for Anhydrous BeC₂O₄

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| v₁ | To be calculated | To be calculated | e.g., C=O stretch |

| v₂ | To be calculated | To be calculated | e.g., C-O stretch |

| v₃ | To be calculated | To be calculated | e.g., Be-O stretch |

| ... | ... | ... | ... |

Table 5: Calculated Thermochemical Properties of Anhydrous BeC₂O₄

| Property | Calculated Value (kJ/mol) |

| Enthalpy of Formation (ΔHf°) | To be calculated |

| Gibbs Free Energy of Formation (ΔGf°) | To be calculated |

| Zero-Point Vibrational Energy (ZPVE) | To be calculated |

Conclusion

This technical guide provides a comprehensive starting point for researchers interested in the quantum chemical analysis of this compound. By synthesizing the available experimental data and presenting a detailed, state-of-the-art computational protocol, this document aims to facilitate future research in this area. The successful completion of the proposed calculations will fill a significant gap in the understanding of this compound's fundamental properties and behavior, which is of interest to materials scientists, chemists, and professionals in related fields.

References

Methodological & Application

Application Notes and Protocols for the Gravimetric Analysis of Beryllium Using Beryllium Oxalate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of beryllium oxalate (B1200264) in the gravimetric analysis of beryllium. This method is valued for its potential for high accuracy and precision in determining beryllium content in various samples.

Introduction

Gravimetric analysis is a highly accurate and precise method of quantitative chemical analysis.[1] The technique involves the selective precipitation of the analyte from a solution, followed by the filtration, washing, drying, and weighing of the precipitate. The mass of the precipitate is then used to calculate the concentration of the analyte in the original sample. For the determination of beryllium, precipitation as beryllium oxalate followed by ignition to beryllium oxide offers a reliable analytical route.

The fundamental principle of this method lies in the conversion of soluble beryllium ions (Be²⁺) in a sample to an insoluble precipitate of this compound (BeC₂O₄). This precipitate is then quantitatively collected, washed to remove impurities, and ignited at a high temperature to convert it to a stable, weighable form, beryllium oxide (BeO).[2]

Chemical Principles

The gravimetric determination of beryllium using oxalate involves two key chemical transformations:

-

Precipitation: Beryllium ions in solution are reacted with an excess of a soluble oxalate, such as ammonium (B1175870) oxalate or oxalic acid, to form insoluble this compound trihydrate (BeC₂O₄·3H₂O). The precipitation is typically carried out under controlled pH conditions to ensure complete precipitation and minimize interferences. The reaction for the formation of this compound from beryllium hydroxide (B78521) is: Be(OH)₂ + H₂C₂O₄ → BeC₂O₄ + 2H₂O[3]

-

Ignition: The this compound precipitate is heated to a high temperature to undergo thermal decomposition. This process removes water of hydration and the oxalate group, leaving behind pure beryllium oxide (BeO), which is the final weighing form. The thermal decomposition proceeds in stages, with the final conversion to BeO occurring at temperatures around 300-400°C.

Data Presentation

The thermal decomposition of this compound is a critical step in this analytical method. The following table summarizes the key temperature ranges for the decomposition of this compound hydrates to beryllium oxide.[3][4]

| Hydrated Form | Decomposition Product | Temperature Range (°C) | Notes |

| BeC₂O₄·3H₂O (Trihydrate) | BeC₂O₄·H₂O (Monohydrate) | ~50 - 150 | Under rapid heating conditions between 80 and 150°C, a liquid phase may be observed.[4] Under equilibrium heating conditions at 100°C or below, this is not observed.[4] Crystalline hydrates begin to lose water when heated to 100°C.[3] |

| BeC₂O₄·H₂O (Monohydrate) | BeC₂O₄ (Anhydrous) | ~220 - 250 | The monohydrate is observed to decompose between 225 and 250°C.[4] |

| BeC₂O₄ (Anhydrous) | BeO (Beryllium Oxide) | ~275 - 400 | Complete decomposition to BeO can be achieved at 275°C, and may occur as low as 250°C.[4] The thermal decomposition of the oxalate between 300 and 400°C produces a high surface area oxide that is resistant to sintering. The final decomposition stage to the oxide is likely from the monohydrate. |

Experimental Protocols

The following protocols provide a detailed methodology for the gravimetric determination of beryllium using oxalate precipitation.

Protocol 1: Precipitation of this compound

-

Sample Preparation: Accurately weigh a sample containing a known amount of beryllium and dissolve it in a suitable solvent, typically a dilute acid.

-

pH Adjustment: Adjust the pH of the solution to a neutral range (pH 6.5-9.5) to facilitate the precipitation of beryllium as beryllium hydroxide, which can then be converted to the oxalate.[5] Alternatively, if starting from a beryllium salt solution, the pH should be controlled during the addition of the oxalate precipitating agent.

-

Precipitation: Heat the solution to approximately 50°C.[6] While stirring continuously, slowly add a freshly prepared solution of 5% (w/v) ammonium oxalate or oxalic acid in a slight excess to ensure complete precipitation of this compound.

-

Digestion: Keep the solution heated at around 50-60°C for at least one hour to allow the precipitate to "digest." This process encourages the formation of larger, more easily filterable crystals and reduces the co-precipitation of impurities.

-

Cooling: Allow the solution to cool to room temperature.

Protocol 2: Filtration and Washing of the Precipitate

-

Filtration: Set up a filtration apparatus using a pre-weighed Gooch crucible with a suitable filtering medium or ashless filter paper.

-

Transfer of Precipitate: Carefully decant the supernatant through the filter. Transfer the bulk of the this compound precipitate to the filter using a stream of the washing solution.

-

Washing: Wash the precipitate several times with a dilute solution of ammonium oxalate, followed by a final wash with a small amount of cold deionized water to remove any remaining soluble impurities.

-

Drying: Dry the crucible and precipitate in an oven at a temperature of 100-110°C for at least one hour.

Protocol 3: Ignition and Weighing of Beryllium Oxide

-

Ignition: Place the dried crucible containing the this compound precipitate into a muffle furnace.

-

Heating Program: Gradually increase the temperature of the furnace to 300-400°C. Maintain this temperature for at least two hours to ensure complete conversion of the this compound to beryllium oxide.

-

Cooling: Turn off the furnace and allow the crucible to cool to room temperature in a desiccator to prevent the absorption of moisture.

-

Weighing: Accurately weigh the crucible containing the beryllium oxide residue.

-

Constant Weight: Repeat the ignition and cooling steps until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

Protocol 4: Calculation of Beryllium Content

-

Calculate the mass of BeO: Mass of BeO = (Mass of crucible + BeO) - (Mass of empty crucible)

-

Calculate the mass of Beryllium: Mass of Be = Mass of BeO × (Atomic mass of Be / Molar mass of BeO)

-

Calculate the percentage of Beryllium in the original sample: % Be = (Mass of Be / Mass of original sample) × 100

Mandatory Visualizations

Caption: Experimental workflow for the gravimetric analysis of beryllium.

Caption: Chemical pathway from beryllium hydroxide to beryllium oxide.

Potential Interferences and Mitigation

Several metal ions can interfere with the gravimetric determination of beryllium by co-precipitating as oxalates. Common interfering ions include calcium, magnesium, aluminum, and iron.

-

Calcium and Magnesium: These alkaline earth metals form insoluble oxalates and will co-precipitate with this compound. Their interference can be mitigated by prior separation or by controlling the pH of the precipitation.

-

Aluminum and Iron: These metals can precipitate as hydroxides in the neutral to slightly basic conditions used for this compound precipitation. Masking agents, such as triethanolamine, can be used to keep these ions in solution. Alternatively, a preliminary separation step, such as precipitation with 8-hydroxyquinoline, can be employed to remove them.

Accuracy and Precision

When performed carefully, gravimetric analysis is capable of high accuracy and precision, often with errors of less than 0.1%.[1] The accuracy of the this compound method is dependent on several factors, including the completeness of the precipitation, the purity of the precipitate, and the stoichiometric conversion to beryllium oxide. While specific quantitative data for the accuracy and precision of this particular method are not extensively reported in the readily available literature, the general principles of gravimetric analysis suggest that it can provide highly reliable results when sources of error are minimized.

Conclusion

The gravimetric determination of beryllium using this compound is a robust analytical method suitable for applications requiring high accuracy. The protocol involves the precipitation of beryllium as this compound, followed by ignition to the stable weighing form, beryllium oxide. Careful control of experimental parameters, particularly pH and temperature, along with an awareness of potential interferences, is crucial for obtaining reliable results. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Beryllium oxide - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. osti.gov [osti.gov]

- 5. Table 5-6, Precipitation of Beryllium Compounds in a Neutral (pH 6.5–9.5) Environment - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Note: Beryllium Oxalate as a High-Purity Precursor for Beryllium Oxide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beryllium oxide (BeO), or beryllia, is a ceramic material with a unique combination of high thermal conductivity and excellent electrical insulation. These properties make it a critical component in a wide range of applications, from high-performance electronics and semiconductors to nuclear reactors.[1] The performance of BeO in these applications is highly dependent on its physical and chemical characteristics, such as purity, particle size, surface area, and thermal conductivity. These characteristics are, in turn, significantly influenced by the choice of beryllium precursor and the subsequent manufacturing process. Beryllium oxalate (B1200264) (BeC₂O₄) is a precursor known to produce high-purity beryllium oxide upon thermal decomposition, making it a subject of interest for advanced material synthesis.[1] This document provides detailed application notes and protocols for the synthesis of beryllium oxide from a beryllium oxalate precursor.

Overall Synthesis Workflow

The synthesis of beryllium oxide from this compound is a two-stage process. First, this compound is synthesized from a beryllium salt, typically through intermediates like beryllium hydroxide (B78521) and basic beryllium carbonate. The second stage involves the thermal decomposition (calcination) of the synthesized this compound to yield beryllium oxide powder.

Experimental Protocols

1. Synthesis of this compound Trihydrate (BeC₂O₄·3H₂O)

This protocol describes a general method for the synthesis of this compound trihydrate from beryllium sulfate.

Materials:

-

Beryllium Sulfate Tetrahydrate (BeSO₄·4H₂O)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Oxalic Acid (H₂C₂O₄)

-

Deionized Water

Procedure:

Step 1: Preparation of Beryllium Hydroxide (Be(OH)₂)

-

Prepare a solution of beryllium sulfate in deionized water.

-

Bubble air through concentrated ammonium hydroxide and then into the beryllium sulfate solution to precipitate beryllium hydroxide.

-

Monitor the pH of the solution and terminate the gas flow when the pH reaches 7-8.

-

Filter the resulting slurry to collect the beryllium hydroxide precipitate.

-

Wash the precipitate with deionized water to remove impurities.

-

Dry the beryllium hydroxide in an oven at 100°C.

-

To remove any trapped ammonium sulfate, the dried product should be crushed, ground, and repulped in water at ambient temperature, followed by filtration and drying at 100°C. This washing cycle should be repeated twice.[2]

Step 2: Preparation of Basic Beryllium Carbonate (Be(OH)₂·2BeCO₃)

-

Dissolve the dried beryllium hydroxide in an ammonium carbonate solution. This process may be slow and can be accelerated by gentle heating to around 50°C over several days.

-

Once dissolved, the solution is steam-hydrolyzed to precipitate basic beryllium carbonate.

-

Filter and dry the precipitate at 110°C.[2]

Step 3: Preparation of this compound Trihydrate (BeC₂O₄·3H₂O)

-

Dissolve the basic beryllium carbonate in a slight excess of oxalic acid solution.

-

Evaporate the solution at approximately 55°C to obtain this compound crystals.[2]

-

This compound is hygroscopic. To obtain the stable trihydrate, the crystals should be stored in a desiccator over a saturated solution of ammonium chloride (NH₄Cl) until a constant weight is achieved.[2]

2. Thermal Decomposition of this compound to Beryllium Oxide (BeO)

This protocol details the thermal decomposition of this compound trihydrate to produce beryllium oxide.

Materials and Equipment:

-

This compound Trihydrate (BeC₂O₄·3H₂O)

-

High-purity alumina (B75360) or platinum crucible

-

Programmable tube furnace with atmospheric control

Procedure:

-

Place a known quantity of this compound trihydrate into a crucible.

-

Place the crucible in the center of the tube furnace.

-

The thermal decomposition occurs in two main stages:

-

Dehydration: Heat the furnace to a temperature between 50°C and 150°C to convert this compound trihydrate to this compound monohydrate (BeC₂O₄·H₂O). A hold at this temperature for a sufficient duration is necessary for complete dehydration. Under rapid heating conditions between 80 and 150°C, a liquid phase may be observed.[3]

-

Calcination: Increase the temperature to the range of 225°C to 275°C. The this compound monohydrate will decompose to form beryllium oxide (BeO). Complete decomposition to BeO can be achieved at 275°C.[3]

-

-

After the calcination is complete, cool the furnace to room temperature.

-

The resulting product is a white powder of beryllium oxide.

Data Presentation

The properties of the final beryllium oxide product are highly dependent on the calcination temperature and time. The following tables summarize the expected influence of these parameters based on available literature.

Table 1: Effect of Calcination Temperature on the Surface Area of Beryllium Oxide

| Calcination Temperature (°C) for 30 min | Resulting Surface Area (m²/g) |

| 150 | 4.03 |

| 200 | 6.31 |

| 250 | 9.11 |

| 300 | 1.63 |

| 350 | 88.79 |

| 400 | 358.24 |

| 450 | 471.59 |

| 500 | 244.86 |

Table 2: General Properties of Beryllium Oxide

| Property | Value |

| Purity | High purity achievable from oxalate precursor |

| Particle Size | Dependent on calcination temperature and time |

| Density (g/cm³) | ~3.01 (theoretical) |

Note: Comprehensive quantitative data directly linking all synthesis parameters of the oxalate precursor to the final BeO properties (purity, particle size, density) is limited in publicly available literature. The data in Table 1 is derived from a specific study and illustrates the trend of surface area change with temperature.

Applications of Beryllium Oxide

The high-purity beryllium oxide synthesized from the oxalate precursor is suitable for a variety of advanced applications:

-

High-Performance Electronics: As a substrate for high-power devices and high-density electronic circuits due to its excellent thermal conductivity and electrical resistivity.

-

Nuclear Industry: In nuclear reactors as neutron reflectors and moderators.[1]

-

Optical Devices: In the production of optical components like windows and lenses for infrared applications.[1]

-

Pharmaceuticals: Explored as a potential carrier for drug delivery systems and in biomedical imaging.[1]

-

Catalysis: Used as a catalyst or catalyst support in various chemical reactions.[1]

Safety Precautions

Beryllium compounds are toxic, particularly when inhaled. All experimental procedures involving beryllium-containing materials should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, a lab coat, and respiratory protection. Proper handling and disposal procedures for beryllium waste must be followed in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols: Preparation of Beryllium Oxide Nanoparticles from Beryllium Oxalate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beryllium oxide (BeO), or beryllia, is a ceramic material with a unique combination of high thermal conductivity and excellent electrical insulation.[1] In the form of nanoparticles, BeO offers a high surface-area-to-volume ratio, which makes it suitable for applications in advanced ceramics, electronics, and potentially in the biomedical field. One common and effective method for synthesizing BeO nanoparticles is through the thermal decomposition of beryllium salts, such as beryllium oxalate (B1200264).[1] This document provides a detailed protocol for the preparation of beryllium oxide nanoparticles via the calcination of beryllium oxalate.

Data Summary

The properties of the resulting beryllium oxide nanoparticles are highly dependent on the calcination temperature and duration. The following table summarizes the effect of calcination temperature on the physicochemical properties of BeO nanoparticles, compiled from studies on the thermal decomposition of beryllium precursors.

| Parameter | Calcination at 700°C | Calcination at 800°C | Unit | Reference |

| Crystallite Size | <70 | ~35 | nm | [2][3] |

| Morphology | Agglomerated Clusters | Ellipsoidal, more uniform | - | [3] |

| Stoichiometry | Beryllium deficient, Oxygen rich | Stoichiometric | - | [2] |

| Crystallinity | Crystalline | Improved Crystallinity | - | [2] |

| Precursor Method | Calcination Temperature (°C) | Average Particle Size (nm) | Reference |

| Polyacrylamide Gel Route | 700 | <70 | [2] |

| Polyacrylamide Gel Route | 800 | 15 - 25 | [4] |

| Polymer-Gel Method | 800 | ~35 | [3] |

Experimental Protocol

Materials and Equipment:

-

This compound trihydrate (BeC₂O₄·3H₂O)

-

Alumina (B75360) crucible

-

Tube furnace with programmable temperature controller

-

Inert gas (e.g., Nitrogen or Argon) with flow controller

-

Mortar and pestle

-

Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat, and appropriate respiratory protection (Beryllium compounds are toxic and should be handled with extreme care in a well-ventilated area or a fume hood).

Procedure:

-

Precursor Preparation:

-

Accurately weigh a desired amount of this compound trihydrate powder into an alumina crucible.

-

Ensure the precursor material is a fine, homogeneous powder. If necessary, gently grind the material using a mortar and pestle.

-

-

Dehydration Step:

-

Place the crucible containing the this compound trihydrate into the center of the tube furnace.

-

Purge the furnace tube with an inert gas (e.g., Nitrogen) at a flow rate of 100-200 sccm for at least 30 minutes to remove any residual oxygen.

-

Heat the furnace to a temperature between 100°C and 150°C at a controlled ramp rate (e.g., 5°C/minute). This step is to convert the this compound trihydrate to this compound monohydrate (BeC₂O₄·H₂O).[5] The trihydrate can decompose to the monohydrate at temperatures as low as 50°C if given sufficient time.[5]

-

Hold at this temperature for a sufficient duration to ensure complete dehydration.

-

-

Calcination Step:

-

After the dehydration step, increase the furnace temperature to the desired calcination temperature for the decomposition of this compound monohydrate to beryllium oxide. The decomposition of the monohydrate starts between 225°C and 250°C, with complete decomposition to BeO occurring at approximately 275°C.[5] A sharp exothermic reaction marking the end of the calcination process can be observed around 390°C.[5] To obtain nanoparticles with high surface area, a calcination temperature between 300°C and 400°C is recommended.

-

Maintain the set calcination temperature for a period of 30 minutes to 2 hours to ensure complete conversion to BeO.

-

Throughout the heating and calcination process, maintain a continuous flow of inert gas.

-

-

Product Recovery:

-

After calcination, turn off the furnace and allow it to cool down to room temperature naturally under the continuous inert gas flow.

-

Once at room temperature, carefully remove the crucible from the furnace. The resulting white powder is beryllium oxide nanoparticles.

-

Gently grind the product with a mortar and pestle to break up any soft agglomerates.

-

Store the synthesized BeO nanoparticles in a sealed, airtight container in a desiccator to prevent moisture absorption.

-

Characterization:

The synthesized beryllium oxide nanoparticles should be characterized to determine their physicochemical properties. Recommended characterization techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline phase and estimate the crystallite size.

-

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To observe the particle morphology, size, and agglomeration state.[1]

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.[1]

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the precursor.

Experimental Workflow

References

Application of Beryllium Oxalate in Advanced Ceramics Manufacturing: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Beryllium and its compounds, including beryllium oxalate (B1200264) and beryllium oxide, are highly toxic and carcinogenic, particularly when inhaled as dust or fumes. All handling of these materials must be conducted by trained personnel in a controlled environment, such as a fume hood or glovebox, with appropriate personal protective equipment (PPE), including respiratory protection, gloves, and lab coats. Strict adherence to established safety protocols is mandatory.

Introduction

Beryllium oxide (BeO), or beryllia, is an advanced ceramic material renowned for its unique combination of exceptionally high thermal conductivity and excellent electrical resistivity. This makes it a critical material in high-performance applications such as electronics, aerospace, and nuclear technology. A common and effective route for synthesizing high-purity BeO powder, the precursor for BeO ceramics, is through the thermal decomposition of beryllium oxalate (BeC₂O₄). The characteristics of the final ceramic product are significantly influenced by the properties of the this compound precursor and the subsequent processing parameters.

This document provides detailed application notes and protocols for the use of this compound in the manufacturing of advanced beryllium oxide ceramics. It covers the synthesis of the this compound precursor, its thermal decomposition to beryllium oxide powder, and the subsequent processing of the powder into a dense ceramic body.

Overall Workflow

The manufacturing of beryllium oxide ceramics from this compound is a multi-step process that begins with the synthesis of the this compound precursor. This is followed by a controlled thermal decomposition (calcination) to produce fine beryllium oxide powder. The powder is then shaped into a desired form, typically through pressing, and finally sintered at high temperatures to achieve a dense, high-performance ceramic.

Data Presentation

The properties of the this compound precursor and the processing parameters at each stage are critical in determining the final characteristics of the sintered BeO ceramic.

Table 1: Properties of this compound and Beryllium Oxide

| Property | This compound (BeC₂O₄·3H₂O) | Beryllium Oxide (BeO) |

| Molar Mass | 151.07 g/mol | 25.01 g/mol |

| Appearance | Colorless crystals | White, odorless solid |

| Density | ~1.5 g/cm³ | 3.01 g/cm³[1] |

| Melting Point | Decomposes | 2,507 °C |

| Boiling Point | Decomposes | 3,900 °C |

| Solubility in Water | Soluble | Insoluble |

Table 2: Influence of Calcination Temperature on BeO Powder Properties

| Calcination Temperature (°C) | Average Crystallite Size (nm) | Surface Area (m²/g) |

| 700 | 69.07 | Not specified |

| 800 | 33.51 | Not specified |

Data extrapolated from studies using related beryllium precursors and synthesis methods.

Table 3: Properties of Sintered Beryllium Oxide Ceramics

| Property | Typical Value | Conditions/Notes |

| Density | > 2.93 g/cm³ (> 97% theoretical) | Sintered at 1550°C with additives |

| Thermal Conductivity | > 280 W/(m·K) | Sintered at 1550°C with additives |

| Flexural Strength | High (specific values depend on processing) | Improved by uniform, dense microstructure |

| Dielectric Constant | ~6.7 | Lower than AlN (Aluminum Nitride) |

| Electrical Resistivity | > 10¹⁴ Ω·cm | An excellent electrical insulator[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound Trihydrate (BeC₂O₄·3H₂O)

This protocol describes the laboratory-scale synthesis of this compound trihydrate from beryllium hydroxide.

Materials and Equipment:

-

Beryllium hydroxide (Be(OH)₂)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Beakers and flasks